molecular formula C9H8N2O2 B102931 7-Methoxyquinazolin-4(1H)-one CAS No. 16064-24-7

7-Methoxyquinazolin-4(1H)-one

Cat. No. B102931
CAS RN: 16064-24-7
M. Wt: 176.17 g/mol
InChI Key: PPGWFCHOWMFNRI-UHFFFAOYSA-N
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Description

7-Methoxyquinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves substitution, nitration, reduction, cyclization, and chlorination steps, starting from methyl 4-hydroxy-3-methoxybenzoate . Another example is the synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline, which is synthesized in ten steps from 4-methoxybenzoic acid, employing protective and deprotective methods during nitration and reduction . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. For example, the crystal structure of 7-methoxy-1H-indazole, a related compound, shows that the methoxy group lies in the plane of the indazole system, and the crystal packing consists principally of hydrogen-bonded trimers . Similarly, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline reveals an orthorhombic system with weak N–H…N hydrogen bonding between molecules .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the synthesis of triazolyl methoxy phenylquinazolines via a one-pot four-component-click reaction demonstrates the ability to introduce triazole rings, which can significantly alter the compound's properties . The novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one via consecutive C–C and C–N bond formation in water showcases the versatility of quinazoline derivatives to form complex structures under eco-friendly conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the substituents attached to the quinazoline core. For example, the presence of a methoxy group can affect the molecule's solubility and hydrogen bonding capability, as seen in the crystal structure analysis . The introduction of chloro, fluoro, or benzyloxy groups can also impact the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Antitumor and Anticancer Properties

  • Antitumor Activity and Mechanisms : 7-Methoxyquinazolin-4(1H)-one has shown promising anticancer potential, exhibiting high antiproliferative activity in human tumor cell lines and inhibiting tumor growth in mice. It has mechanisms like inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature (Mu-Tian Cui et al., 2017).

  • Synthesis and Characterization in Anticancer Research : Various derivatives of 7-Methoxyquinazolin-4(1H)-one have been synthesized and characterized, highlighting its importance in the development of new anticancer agents (Heping Yan & Gui-ping Ouyang, 2013).

  • Novel Tubulin Inhibitors : Compounds based on the 7-Methoxyquinazolin-4(1H)-one scaffold are emerging as novel tubulin inhibitors. They target established blood vessels in tumors, showcasing a new approach to cancer treatment (Xiao-Feng Wang et al., 2014).

Pharmaceutical Synthesis

  • Key Intermediate in Drug Synthesis : 7-Methoxyquinazolin-4(1H)-one serves as a key intermediate in the synthesis of drugs like Brexpiprazole, used for schizophrenia and major depressive disorder (T. Reddy et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Derivatives of 7-Methoxyquinazolin-4(1H)-one have been studied for their effectiveness in inhibiting corrosion in mild steel, particularly in acidic environments (Ghulamullah Khan et al., 2017).

Crystal Structure and Material Science

  • Crystal Structure Analysis : The crystal structure of certain derivatives has been studied, providing valuable insights into the molecular configuration and potential applications in material science (Zhi-qiang Cai et al., 2019).

Electrochemical Studies

  • Photophysical and Electrochemical Studies : 7-Methoxyquinazolin-4(1H)-one derivatives have been analyzed for their photophysical and electrochemical properties, which is crucial in understanding their behavior in various chemical processes (A. Kamble et al., 2017).

Antimicrobial Activity

  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activities, showing the potential for use in combating bacterial and fungal infections (K D Thomas et al., 2010).

properties

IUPAC Name

7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGWFCHOWMFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396488
Record name 7-Methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinazolin-4(1H)-one

CAS RN

16064-24-7
Record name 7-Methoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Haile, LN Casillas, BJ Votta, GZ Wang, AK Charnley… - 2019 - ACS Publications
RIP2 kinase has been identified as a key signal transduction partner in the NOD2 pathway contributing to a variety of human pathologies, including immune-mediated inflammatory …
Number of citations: 40 pubs.acs.org

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